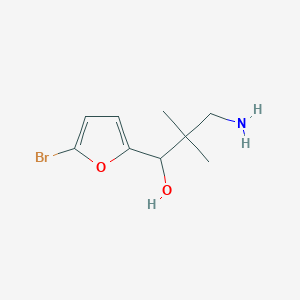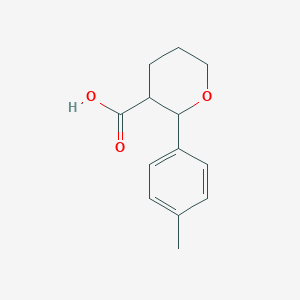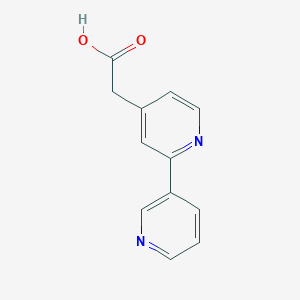
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a brominated furan ring, and a dimethylpropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the amino and dimethylpropanol groups. One common synthetic route includes:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated furan is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Dimethylpropanol Introduction: The final step involves the addition of a dimethylpropanol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The brominated furan ring can be reduced to form a furan derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of a furan derivative without the bromine atom.
Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(5-bromofuran-2-yl)propan-1-ol: Similar structure but lacks the dimethylpropanol moiety.
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol: Similar structure with a single methyl group instead of two.
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethylpropanol group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14BrNO2 |
|---|---|
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
3-amino-1-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,5-11)8(12)6-3-4-7(10)13-6/h3-4,8,12H,5,11H2,1-2H3 |
Clave InChI |
QSVRCVJHAVUQID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1=CC=C(O1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)

![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)




![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)

